molecular formula C7H8BrN5O B2838703 1-[(3S,4R)-4-Azidooxolan-3-yl]-4-bromopyrazole CAS No. 2138112-49-7

1-[(3S,4R)-4-Azidooxolan-3-yl]-4-bromopyrazole

Cat. No.: B2838703
CAS No.: 2138112-49-7
M. Wt: 258.079
InChI Key: FSBGEKIOKHBLJA-NKWVEPMBSA-N
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Description

1-[(3S,4R)-4-Azidooxolan-3-yl]-4-bromopyrazole is a specialized chiral compound designed for advanced research and development. This chemical serves as a crucial synthetic intermediate in pharmaceutical chemistry, particularly in the construction of novel active molecules for drug discovery programs . The presence of the 4-bromopyrazole moiety, a known precursor in the synthesis of bipyrazole systems, and the azide functional group on the chiral oxolane ring make this reagent a versatile building block for click chemistry applications and the development of potential enzyme inhibitors . This compound is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions, using personal protective equipment and adhering to standard laboratory safety protocols.

Properties

IUPAC Name

1-[(3S,4R)-4-azidooxolan-3-yl]-4-bromopyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN5O/c8-5-1-10-13(2-5)7-4-14-3-6(7)11-12-9/h1-2,6-7H,3-4H2/t6-,7+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSBGEKIOKHBLJA-NKWVEPMBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)N2C=C(C=N2)Br)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H](CO1)N2C=C(C=N2)Br)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(3S,4R)-4-Azidooxolan-3-yl]-4-bromopyrazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through a ring-closing metathesis reaction, starting from diallylamine.

    Introduction of the Azido Group: The azido group is introduced via nucleophilic substitution, where a suitable leaving group on the oxolane ring is replaced by an azide ion.

    Bromination of Pyrazole: The bromopyrazole moiety is prepared by brominating pyrazole using bromine or a bromine-containing reagent under controlled conditions.

    Coupling Reaction: The final step involves coupling the azidooxolane intermediate with the bromopyrazole moiety through a suitable coupling reaction, such as a nucleophilic substitution or a palladium-catalyzed cross-coupling reaction.

Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability.

Chemical Reactions Analysis

1-[(3S,4R)-4-Azidooxolan-3-yl]-4-bromopyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Coupling Reactions: The bromopyrazole moiety can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran.

Scientific Research Applications

1-[(3S,4R)-4-Azidooxolan-3-yl]-4-bromopyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used as a probe in biochemical studies to investigate enzyme mechanisms or protein interactions.

    Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[(3S,4R)-4-Azidooxolan-3-yl]-4-bromopyrazole depends on its specific application. In biochemical studies, the azido group can act as a reactive handle for click chemistry, allowing the compound to be conjugated to other molecules. The bromopyrazole moiety may interact with specific enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to analogous heterocycles, focusing on reactivity, stability, and biological relevance. Below is a comparative analysis based on available

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Key Properties/Applications Safety Data (GHS Classifications)
1-[(3S,4R)-4-Azidooxolan-3-yl]-4-bromopyrazole Pyrazole 4-Br, 1-(4-azidooxolane) ~305* Click chemistry, drug synthesis Not available (inferred: azide hazards)
(3S,4R)-1-(tert-Boc)-4-phenylpiperidine-3-carboxylic acid Piperidine tert-Boc, phenyl, carboxylic acid 305.37 Pharmaceutical intermediate H302, H315, H319, H335
1-[(3,4-dichlorobenzyl)oxy]-4-methyl-3,5-diphenyl-1H-pyrazole Pyrazole 3,4-dichlorobenzyloxy, methyl, phenyl 409.31 Agrochemical research No data available
N-Acetylneuraminic acid 1,4-lactone derivative Neuraminic acid Acetyl, 1,4-lactone ~400* Glycobiology, IL-4 ligand studies Not specified

*Estimated based on analogous structures.

Key Findings:

Reactivity: The azide group in this compound suggests utility in Staudinger or Huisgen cycloaddition reactions, similar to other azide-bearing compounds used in click chemistry. However, azides are inherently hazardous (risk of explosion), requiring careful handling .

Stability :

  • The tert-Boc-protected piperidine derivative exhibits moderate stability under standard storage conditions, whereas azidooxolane derivatives may require refrigeration due to azide instability .

Safety :

  • The piperidine analog is classified as harmful if swallowed (H302) and irritating to skin, eyes, and respiratory systems (H315, H319, H335). By contrast, bromopyrazoles (e.g., ) lack explicit toxicity data, though brominated aromatics often require handling precautions.

Synthetic Utility :

  • The synthesis of N-acetylneuraminic acid derivatives involves lactonization and acetylation, paralleling strategies that might apply to this compound. However, the latter’s azide incorporation likely necessitates specialized protocols to avoid side reactions.

Q & A

Q. Basic

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., pyrazole ring substitution) and stereochemistry (3S,4R azidooxolane) .
  • HRMS : Validates molecular formula (e.g., C10H8BrN5 for 3-azido-1-(4-bromobenzyl)pyrazole) with <1 ppm error .
  • IR spectroscopy : Azide stretches (~2100–2150 cm⁻¹) and carbonyl bands (1681 cm⁻¹) confirm functional groups .

What computational methods are used to predict the biological activity of pyrazole-azide hybrids?

Q. Advanced

  • Molecular docking : Models interactions with target proteins (e.g., enzymes, receptors) using software like AutoDock .
  • DFT calculations : Predict electronic properties (HOMO-LUMO gaps) and regioselectivity in reactions .
  • Pharmacophore modeling : Identifies critical functional groups (e.g., azide, bromo) for activity against microbial or cancer targets .

How does the stereochemistry at the azidooxolane ring influence the compound’s reactivity and biological activity?

Advanced
The (3S,4R) configuration impacts:

  • Reactivity : Steric hindrance from the oxolane ring affects nucleophilic substitution rates at the bromo position .
  • Biological activity : Enantioselective binding to chiral targets (e.g., kinases) enhances potency, as seen in fluoropyrazole derivatives .
    Crystallographic data (e.g., unit cell parameters, C–H···π interactions) reveal how stereochemistry influences packing and stability .

What purification methods are effective for isolating this compound, and how is purity assessed?

Q. Basic

  • Flash chromatography : Silica gel with gradient elution (cyclohexane/ethyl acetate) achieves >95% purity .
  • Recrystallization : Ethanol-water mixtures remove polar impurities .
  • Purity assessment : HPLC (≥94% purity) and melting point consistency (e.g., 94.7–95.2°C) .

What are the challenges in analyzing crystal packing and intermolecular interactions of such compounds?

Q. Advanced

  • Crystallization : Solvent choice (e.g., THF/water mixtures) affects crystal quality; slow evaporation is preferred .
  • Intermolecular forces : Weak interactions (C–H···N, π-π stacking) dominate packing, requiring high-resolution X-ray diffraction (0.027 R-factor) for accurate mapping .
  • Thermal stability : Differential scanning calorimetry (DSC) identifies decomposition points influenced by azide groups .

How do structural modifications (e.g., bromo vs. fluoro substituents) affect SAR in pyrazole derivatives?

Q. Advanced

  • Electron-withdrawing groups : Bromo substituents enhance electrophilicity, improving cross-coupling reactivity (e.g., Suzuki-Miyaura) .
  • Bioactivity : Fluorinated analogs show higher metabolic stability and target affinity (e.g., 3-hydroxy-4-fluoropyrazoles in antimicrobial assays) .
  • SAR studies : Comparative IC50 values (e.g., 4-bromo vs. 4-chloro derivatives) guide lead optimization .

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